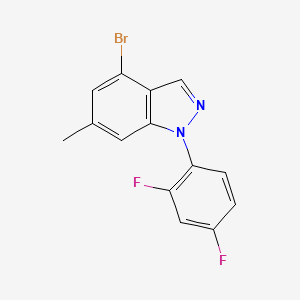
1h-Indazole,4-bromo-1-(2,4-difluorophenyl)-6-methyl-
Cat. No. B8477255
M. Wt: 323.13 g/mol
InChI Key: XVBXXEIPTLONCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093281B2
Procedure details


2,6-Dibromo-4-methylbenzaldehyde (2,4-difluorophenyl)hydrazone (Intermediate 12, 67.4 g, 0.167 mol), tripotassium phosphate (88.8 g, 0.418 mol), tris(dibenzylideneacetone)dipalladium(0) (3.4 g, 3.71 mmol) and racemic BINAP (2.09 g, 3.27 mmol) were heated in degassed 1,4-dioxane (1.125 L) under reflux for 4 days. The mixture was filtered through Celite, washing through with dichloromethane. The filtrate was evaporated under reduced pressure to give a dark brown residue which was dissolved in dichloromethane, absorbed onto silica gel, applied to a silica gel column (1 kg) and eluted with a gradient of 10 to 35% dichloromethane in hexane. Product containing fractions were combined and evaporated to give the title compound as a red solid (17.8 g).
Name
2,6-Dibromo-4-methylbenzaldehyde (2,4-difluorophenyl)hydrazone
Quantity
67.4 g
Type
reactant
Reaction Step One

Name
Intermediate 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
tripotassium phosphate
Quantity
88.8 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][N:10]=[CH:11][C:12]1[C:17](Br)=[CH:16][C:15]([CH3:19])=[CH:14][C:13]=1[Br:20].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.ClCCl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[Br:20][C:13]1[CH:14]=[C:15]([CH3:19])[CH:16]=[C:17]2[C:12]=1[CH:11]=[N:10][N:9]2[C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[F:1] |f:1.2.3.4,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
2,6-Dibromo-4-methylbenzaldehyde (2,4-difluorophenyl)hydrazone
|
|
Quantity
|
67.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)NN=CC1=C(C=C(C=C1Br)C)Br
|
|
Name
|
Intermediate 12
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)NN=CC1=C(C=C(C=C1Br)C)Br
|
|
Name
|
tripotassium phosphate
|
|
Quantity
|
88.8 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.125 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
2.09 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 days
|
|
Duration
|
4 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washing through with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark brown residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
absorbed onto silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a gradient of 10 to 35% dichloromethane in hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Product containing fractions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2C=NN(C2=CC(=C1)C)C1=C(C=C(C=C1)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 33% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

